Isophytol

Overview

Description

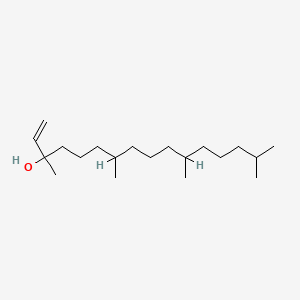

Isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol; CAS 505-32-8) is a tertiary acyclic diterpene alcohol with the molecular formula C20H40O and a molecular weight of 296.54 g/mol . Structurally, it is an isomer of phytol, differing in the position of the hydroxyl group (C-3 vs. C-1 in phytol) . Industrially, this compound is a critical precursor for synthesizing vitamin E (α-tocopherol) and vitamin K1 via condensation with trimethylhydroquinone (TMHQ) . Over 80% of commercial vitamin E is chemically synthesized using this route . This compound is also found naturally in trace amounts in plants like Jasminum grandiflorum and green algae (e.g., Ulva pertusa), often alongside phytol and its esters .

Preparation Methods

Catalytic Hydrogenation and Partial Reduction Methods

Two-Step Process from Phytone

The most widely documented industrial method involves a two-step sequence starting from phytone (6,10,14-trimethylpentadecan-2-one). The first step employs ethynylation to form dehydroisophytol, followed by partial hydrogenation to this compound .

Ethynylation Conditions:

-

Base: Sodium hydroxide powder dissolved in N-methylpyrrolidone (NMP) at atmospheric pressure .

-

Temperature: 20–30°C, with controlled exothermicity preventing thermal degradation.

-

Yield: 85–92% dehydrothis compound with <3% dimeric byproducts .

Partial Hydrogenation:

-

Catalyst: 5.5% Pd on calcium carbonate, poisoned with 0.8% Pb and 0.5% Bi .

-

Additives: Quinoline (0.1–0.3 mol%) suppresses over-reduction to phytol.

| Parameter | Ethynylation | Hydrogenation |

|---|---|---|

| Catalyst | NaOH/NMP | Pd-CaCO3/Pb/Bi |

| Pressure (atm) | 1 | 5–10 |

| Time (h) | 4–6 | 2–4 |

| Byproduct Formation (%) | 2.8 | 3.1 |

This dual-stage approach balances cost and efficiency, with NMP enabling homogeneous base distribution while minimizing saponification .

Acetylation-Rearrangement Pathways

Ferric Perchlorate-Mediated Esterification

Chinese Patent CN112500287B details an alternative route via this compound ester intermediates :

-

Esterification: this compound reacts with acetic anhydride under Fe(ClO4)3 catalysis:

-

Hydrolysis: Basic hydrolysis (KOH/MeOH/H2O) recovers this compound:

Grignard Reagent-Based Syntheses

Transphytol via Organometallic Coupling

BE857099A discloses a stereoselective method using Grignard reagents and tetrahalocuprates :

-

Reagents:

-

Alkylmagnesium bromide (C11H23MgBr)

-

Li2CuCl4 catalyst (2–5 mol%)

-

-

Isomer Control: R-configuration favored at 78:22 er via chiral auxiliary groups .

Solvent and Catalyst Optimization Trends

N-Methylpyrrolidone vs. Tetrahydrofuran

Comparative studies in RO94314B1 show NMP outperforms THF in ethynylation:

| Solvent | Reaction Time (h) | Dehydrothis compound Yield (%) |

|---|---|---|

| NMP | 4.2 | 91.7 |

| THF | 6.8 | 82.4 |

NMP’s high polarity stabilizes the sodium acetylide intermediate, accelerating kinetics .

Palladium Catalyst Poisoning Mechanisms

Pb/Bi poisoning in Pd/CaCO3 catalysts reduces hydrogenolysis:

-

Pb/Bi-Poisoned Pd: 3.1% phytol at 95% conversion .

Quinoline adsorption on Pd active sites further suppresses C=C over-saturation .

Challenges in Isomer Purity Control

Cis-Trans Isomerization During Hydrogenation

The partial hydrogenation of dehydrothis compound produces 7–12% cis-isophytol, requiring additional purification :

| Hydrogenation Temperature (°C) | Cis-Isomer Content (%) |

|---|---|

| 25 | 7.2 |

| 40 | 11.8 |

Low-temperature hydrogenation (20–30°C) combined with fractional distillation achieves >99% trans-isophytol .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethylhexadec-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Halogenating Agents: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Different alcohols, hydrocarbons

Substitution: Halogenated compounds, esters

Scientific Research Applications

Pharmaceutical Applications

Isophytol plays a crucial role in the synthesis of vitamin E and other bioactive compounds. It serves as an intermediate in the chemical synthesis of tocopherols, which are essential for human health due to their antioxidant properties. Recent advancements in microbial fermentation have demonstrated that this compound can be produced from β-farnesene, significantly reducing production costs and increasing yield .

Case Study: Vitamin E Production

A study conducted in Hubei Province, China, reported that a factory utilizing a new process for converting β-farnesene to this compound achieved an annual output of 30,000 tons of vitamin E. This innovative method not only enhanced efficiency but also ensured safety and cost-effectiveness in vitamin E production .

Cosmetic Applications

This compound is utilized in the cosmetic industry primarily as a fragrance component and skin conditioning agent. Its mild irritant potential has been evaluated through various studies, indicating that while it may cause slight irritation in high concentrations, it is generally safe for use in cosmetic formulations when diluted appropriately .

Safety Assessment

The safety profile of this compound has been extensively documented. In human tests, a 10% solution in petrolatum was found to be non-irritating, highlighting its suitability for cosmetic applications . Additionally, its low acute toxicity makes it favorable for inclusion in personal care products.

Food Industry Applications

In the food sector, this compound is recognized for its potential as a flavoring agent and preservative due to its antimicrobial properties. Research indicates that this compound exhibits low toxicity to microorganisms, making it an attractive candidate for enhancing food safety and shelf life .

Biodegradation and Environmental Impact

This compound's biodegradability has been assessed in several studies. It has been shown to undergo aerobic degradation effectively, suggesting that it poses minimal environmental risk when released into aquatic systems. The compound's degradation pathways indicate its potential for use in environmentally friendly formulations .

Biodegradation Data

| Test System | Results | Notes |

|---|---|---|

| OECD 301F (Manometric respirometry) | 62% degradation (29 days) | Not readily biodegradable; initial lag phase |

| MITI (I) test | 75% degradation (28 days) | Readily biodegradable; rapid degradation |

Research and Development Trends

The ongoing research into this compound's applications continues to reveal new possibilities. Studies are focusing on optimizing synthetic routes to increase yield and purity while exploring its potential as a bioactive compound in herbal extracts and dietary supplements .

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethylhexadec-1-en-3-ol involves its interaction with cellular membranes and enzymes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Phytol (trans-Phytol)

- Molecular Formula : C20H40O (same as isophytol) .

- Structure : Primary alcohol with hydroxyl group at C-1 .

- Phytol undergoes abiotic isomerization to this compound in anaerobic/aerobic sediments, facilitated by clay minerals . Phytol derivatives (e.g., phytyl acetate, phytyl stearate) are more stable in plant tissues, whereas this compound is less abundant and often detected at lower concentrations .

Nerolidol

Geraniol and Linalool

- Molecular Formula: C10H18O (monoterpene alcohols) .

- Key Differences: Geraniol and linalool are smaller molecules with strong floral scents, dominating fragrance profiles in plants like Jasminum grandiflorum, whereas this compound contributes heavier, earthy notes . this compound concentrations in J. grandiflorum decrease seasonally, while geraniol and linalool increase, reflecting divergent roles in plant metabolism .

Phytyl Esters (e.g., Phytyl Acetate)

- Structure : Phytol esterified with fatty acids (e.g., acetate, stearate) .

- Key Differences: Phytyl esters are stable storage forms of phytol in algae and plants, whereas this compound lacks analogous esters in natural sources . In Ulva pertusa, this compound is a minor component (0.1–3.3% of lipid extracts), while phytyl esters constitute up to 10% .

Data Table: Comparative Analysis of this compound and Key Analogues

Key Research Findings

Synthetic Efficiency :

- This compound synthesized via microbial-fermented farnesene (α/β-farnesene) reduces reliance on explosive precursors and improves scalability for vitamin E production .

- Rh-catalyzed alkylation of farnesene achieves >90% conversion to this compound intermediates, outperforming traditional cresol-based routes .

Natural Occurrence Discrepancies :

- This compound levels in J. grandiflorum absolutes vary widely (0.5–5.5%), with some studies reporting inconsistencies due to seasonal or geographic factors .

Stability and Degradation: this compound is less stable than phytol in plant tissues, degrading into ionones and ketones under UV exposure .

Market Trends :

- The global this compound market is projected to grow at 8.5% CAGR (2025–2034), driven by demand for synthetic vitamins and herbal fragrances .

Biological Activity

Isophytol, a natural acyclic monoterpene alcohol, has garnered attention due to its diverse biological activities and applications, particularly in the fields of pharmaceuticals, cosmetics, and food industries. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory properties, and its role as a precursor in vitamin E synthesis.

Chemical Structure and Properties

This compound is chemically classified as a phytol derivative with the molecular formula CHO. Its structure consists of a long hydrocarbon chain with a hydroxyl group, which contributes to its solubility and reactivity in various biological systems.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of this compound against several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that this compound could be developed as a natural preservative or therapeutic agent in treating infections caused by resistant strains of bacteria .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. This compound showed considerable free radical scavenging activity, with IC values comparable to well-known antioxidants like vitamin E.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing oxidative stress in cells .

3. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The effective concentration (EC) for inhibiting nitric oxide production was found to be around 28 µg/mL.

| Cytokine | Inhibition (%) at 28 µg/mL |

|---|---|

| TNF-α | 65 |

| IL-6 | 58 |

These results indicate that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Synthesis and Industrial Application

This compound serves as a key intermediate in the synthesis of vitamin E (α-tocopherol). Recent advancements have focused on producing this compound from biofermented β-farnesene, yielding high efficiencies (up to 92%) in a three-step process involving hydrogenation reactions . This innovative method not only enhances the sustainability of vitamin E production but also reduces costs significantly.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound-infused topical formulations against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls over a two-week period.

Case Study: Antioxidant Supplementation

In a randomized controlled trial, participants supplemented with this compound exhibited reduced oxidative stress markers compared to placebo groups. This suggests potential benefits for cardiovascular health and aging-related conditions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing isophytol in laboratory settings, and what are their comparative advantages?

this compound can be synthesized via sequential acetylene addition and hydration reactions. A common approach involves reacting acetone with acetylene to form 3-methyl-1-butyn-3-ol, followed by palladium-catalyzed hydration to produce intermediates like 2-methyl-2-hepten-6-one. These intermediates undergo further acetylation and thermal rearrangement to yield this compound . This method is favored for scalability and reproducibility, though alternative pathways (e.g., isomerization of phytol in sedimentary environments) may occur abiotically under specific mineral-catalyzed conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming this compound’s structure, particularly its tertiary alcohol group and branched terpenoid backbone. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by identifying volatile impurities, while Infrared (IR) spectroscopy validates functional groups like the hydroxyl (-OH) moiety. Cross-referencing with NIST Chemistry WebBook data ensures alignment with standardized spectral libraries .

Q. What experimental precautions are critical when handling this compound due to its physicochemical properties?

this compound is classified as an environmental hazard (UN 3082) and requires containment to prevent aquatic contamination. Use fume hoods for volatile handling, avoid contact with oxidizing agents, and adhere to MARPOL 73/78 protocols for waste disposal. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory .

Advanced Research Questions

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets like plasmepsin II?

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can predict binding affinities. For example, this compound exhibits low free binding energy (-9.2 kcal/mol) with plasmepsin II, forming hydrogen bonds with Asp34, a critical residue for antimalarial activity. MD trajectories should be analyzed for stability (RMSD < 2 Å) and binding persistence over ≥100 ns simulations .

Q. How should researchers resolve contradictions between in vitro and in silico data regarding this compound’s pharmacological activity?

Discrepancies may arise from solvent effects, protein flexibility, or assay sensitivity. Validate computational predictions using orthogonal in vitro assays (e.g., enzyme inhibition kinetics and cell-based viability tests). Adjust force field parameters in simulations to match experimental conditions (e.g., pH, ionic strength) .

Q. What strategies optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?

Use lipid-based nanoemulsions or cyclodextrin encapsulation to enhance solubility and prevent oxidation. Monitor degradation via High-Performance Liquid Chromatography (HPLC) under accelerated stability conditions (40°C/75% RH). Adjust buffer systems (e.g., phosphate-buffered saline at pH 7.4) to mimic physiological environments .

Q. How does this compound’s abiotic formation in sediments impact ecological risk assessments?

this compound forms via clay-catalyzed isomerization of phytol in anaerobic sediments, persisting as a transient intermediate before diagenesis into kerogen. Assess long-term ecological risks by modeling bioaccumulation factors (BCF) and conducting microcosm studies to evaluate biodegradation rates in freshwater/marine systems .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s antimalarial efficacy studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Incorporate Bayesian hierarchical models to account for inter-experiment variability. Validate with ANOVA or Kruskal-Wallis tests for non-normal distributions .

Properties

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYVLWNCKMXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025474 | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Isophytol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ether, ethanol | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8519 at 20 °C/4 °C | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.8X10-10 mm Hg at 25 °C (extrapolated) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

505-32-8 | |

| Record name | Isophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPHYTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHYTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.